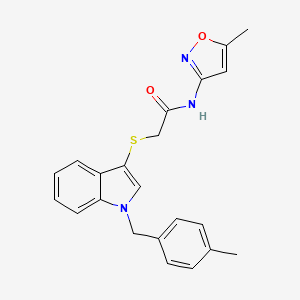

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-15-7-9-17(10-8-15)12-25-13-20(18-5-3-4-6-19(18)25)28-14-22(26)23-21-11-16(2)27-24-21/h3-11,13H,12,14H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWFFACPNMXWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an isoxazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thioether moieties.

Reduction: Reduction reactions can occur at the acetamide group or the isoxazole ring.

Substitution: Substitution reactions are common, especially at the benzyl and indole positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

Material Science: Used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including indole-, isoxazole-, and thioacetamide-containing derivatives. Below is a detailed comparison based on synthesis, structural features, and biological activities (where available):

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations:

Structural Variations: The target compound’s indole-isoxazole-thioacetamide scaffold is distinct from thiadiazole (e.g., compound 6) or oxadiazole-based analogs (e.g., 2a–i). The 4-methylbenzyl group on the indole nucleus differentiates it from simpler phenyl or benzyl substituents in other derivatives .

Synthetic Routes :

- Synthesis of related compounds often involves condensation of active methylene compounds (e.g., acetylacetone, ethyl acetoacetate) with heterocyclic precursors, as seen in compound 8a–c . The target compound may require similar steps, such as nucleophilic substitution at the indole C-3 position followed by amide coupling.

Biological Activity Trends: Indole-thioacetamide hybrids (e.g., 2a–i) exhibit anticancer activity, likely due to interactions with cellular targets like tubulin or DNA topoisomerases .

Physicochemical Properties :

- The 5-methylisoxazole group in the target compound may enhance metabolic stability compared to more labile esters (e.g., 8b ) or thiazole rings .

Actividad Biológica

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an indole core, a thioether linkage, and an isoxazole moiety, which are structural elements that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Receptors: It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Pathways Involved:

- The compound has been shown to modulate pathways related to inflammation, apoptosis, and cell proliferation, which are crucial in cancer biology and other diseases.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential applications in chemotherapy. For instance, it has shown significant activity against breast cancer and leukemia cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HL-60 (Leukemia) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Antifungal |

Case Study 1: Anticancer Efficacy

A study conducted by Gür et al. (2020) evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising lead for developing novel anticancer agents.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of bacteria and fungi. It demonstrated potent activity against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, the presence of the 4-methylbenzyl group in our compound appears to enhance its biological activity. This modification may improve binding affinity to target proteins and alter pharmacokinetic properties.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.